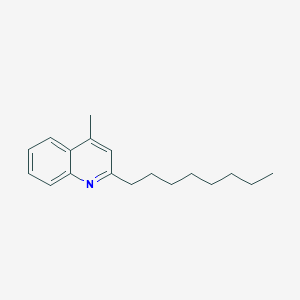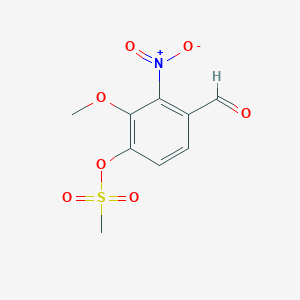
1,4-Bis(4-fluorophenyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-fluorophenyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. The compound features a phthalazine core with two 4-fluorophenyl groups attached at the 1 and 4 positions, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-fluorophenyl)phthalazine typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the phthalazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-fluorophenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the phthalazine ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Zinc and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Dihydro-phthalazine derivatives.
Substitution: Substituted phthalazine derivatives with various functional groups.
Scientific Research Applications
1,4-Bis(4-fluorophenyl)phthalazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-fluorophenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound with a similar core structure but without the fluorophenyl groups.
Quinoxaline: An isomeric compound with a different arrangement of nitrogen atoms in the ring.
Cinnoline: Another isomeric compound with a different nitrogen arrangement.
Quinazoline: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness
1,4-Bis(4-fluorophenyl)phthalazine is unique due to the presence of the 4-fluorophenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
CAS No. |
138181-08-5 |
|---|---|
Molecular Formula |
C20H12F2N2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1,4-bis(4-fluorophenyl)phthalazine |
InChI |
InChI=1S/C20H12F2N2/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(24-23-19)14-7-11-16(22)12-8-14/h1-12H |
InChI Key |
BIEOUPFYJXALQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


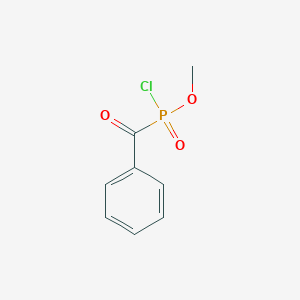
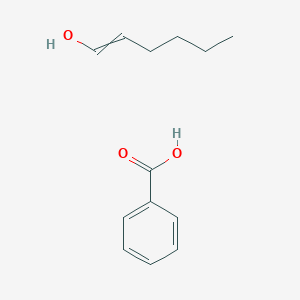
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
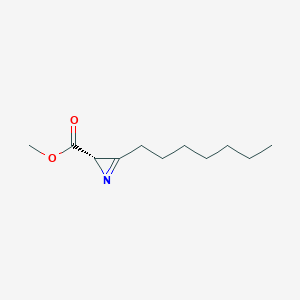
![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)
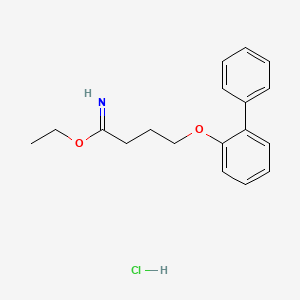
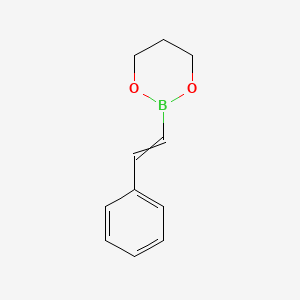

![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
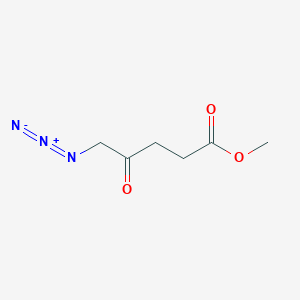
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)
